1-(4-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE
Description
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-22-18-7-5-16(6-8-18)14-20-10-12-21(13-11-20)15-17-4-2-3-9-19-17/h2-9H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRDQJHHUAJNQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE typically involves the reaction of 4-methoxybenzyl chloride with 1-(2-pyridylmethyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using reagents like potassium permanganate or chromium trioxide.
Reduction: The pyridyl ring can be reduced to a piperidine ring using hydrogenation in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields 1-(4-HYDROXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE.
Scientific Research Applications
Chemical Properties and Structure
1-(4-Methoxybenzyl)-4-(2-pyridylmethyl)piperazine has the molecular formula and a molecular weight of approximately 285.37 g/mol. The compound features a piperazine core, which is known for its versatility in drug design due to its ability to interact with various biological targets.
Antidepressant Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant antidepressant-like effects. A study demonstrated that compounds with similar structures had a high affinity for serotonin receptors, particularly the 5-HT1A receptor, which is crucial in the modulation of mood and anxiety .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that piperazine derivatives can inhibit tumor cell proliferation. For instance, a series of mono Mannich bases derived from piperazines displayed cytotoxicity against various cancer cell lines and were investigated for their inhibitory effects on carbonic anhydrase enzymes, which are often overexpressed in tumors .
Neuropharmacological Effects
The neuropharmacological profile of piperazine derivatives suggests potential applications in treating neurological disorders. Compounds similar to this compound have been studied for their effects on dopamine receptors, indicating possible use in treating conditions such as schizophrenia and Parkinson's disease .
Case Study 1: Antidepressant Activity
A study published in the Polish Journal of Pharmacology evaluated the antidepressant effects of several piperazine derivatives, including those structurally related to this compound. The results indicated significant reductions in depression-like behaviors in animal models, correlating with increased serotonin levels .
Case Study 2: Anticancer Properties
In another investigation, researchers synthesized a series of piperazine-based compounds and assessed their cytotoxicity against human cancer cell lines. The results showed that certain derivatives exhibited potent anticancer activity, leading to further exploration into their mechanisms of action and potential therapeutic uses .
Mechanism of Action
The mechanism of action of 1-(4-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets in the body. The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to various pharmacological effects, including analgesic and anxiolytic activities. The exact pathways involved are still under investigation, but it is believed that the compound may influence the dopaminergic and serotonergic systems.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxy group (electron-donating) in the target compound contrasts with electron-withdrawing groups like halogens (e.g., 4-F in pCPP) or nitro (4-NO₂) substituents.
- Pyridyl vs.
Pharmacological and Regulatory Considerations
- Controlled Substances : Analogs like 1-(3-chlorophenyl)piperazine (mCPP) and 1-benzylpiperazine (BZP) are regulated under drug control laws due to psychoactive properties . While the target compound’s activity is unspecified, structural similarities warrant caution in handling and regulatory compliance.
- Safety Profiles : 1-(4-Fluorophenyl)piperazine (pCPP) has a documented safety data sheet (SDS) with hazards including skin/eye irritation, highlighting the need for rigorous safety protocols for aryl-piperazine derivatives .
Analytical and Spectral Comparisons
- UHPLC-ESI-MS : Analogs in (e.g., RA [1,2]) show retention times (Rt) of 1.98 min and m/z 313.2 [M+H]+, suggesting that the target compound’s larger molecular weight (~281.35) may correlate with longer Rt and distinct fragmentation patterns .
- Melting Points : Derivatives with bulkier substituents (e.g., 4-(2,4-difluorophenyl)piperazine, 86.1–86.5°C) exhibit higher melting points than simpler analogs (e.g., 1-(4-methoxyphenyl)piperazine, 42–47°C), implying that the target compound’s melting point may fall in an intermediate range .
Biological Activity
1-(4-Methoxybenzyl)-4-(2-pyridylmethyl)piperazine is a synthetic compound that belongs to the piperazine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 290.38 g/mol. The compound features a piperazine ring substituted with a methoxybenzyl group and a pyridylmethyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 290.38 g/mol |
| IUPAC Name | This compound |
| SMILES | COc1ccc(CN2CCN(CC2)C)cc1 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing piperazine scaffolds have shown growth inhibition rates exceeding 80% in colon cancer and melanoma cell lines .
Case Study:
In a comparative study of piperazine derivatives, one compound demonstrated a value of 1.00 µM against the breast cancer MDA-MB-468 cell line, suggesting that structural modifications can enhance anticancer efficacy . While specific data on this compound is limited, its structural similarities suggest potential for similar activities.
The mechanism of action for piperazine derivatives often involves interaction with various biological targets, including receptors and enzymes. For instance, some studies indicate that these compounds may induce apoptosis or necroptosis in cancer cells through pathways involving TNF receptor signaling and caspase activation .
Pharmacological Applications
This compound is being investigated for its potential applications in treating neurological disorders and as an antipsychotic agent due to its ability to bind to aminergic receptors . The piperazine moiety is known for modulating neurotransmitter systems, making it a candidate for further research in psychopharmacology.
Q & A
Q. What are the key considerations for synthesizing 1-(4-methoxybenzyl)-4-(2-pyridylmethyl)piperazine with optimal yield?
Methodological Answer: Synthesis of this compound typically involves nucleophilic substitution or coupling reactions. Key parameters include:
- Solvent selection : Polar aprotic solvents like ethanol or methanol enhance solubility and reaction efficiency .
- Temperature control : Maintain 60–80°C to balance reaction rate and avoid decomposition .
- Catalyst use : Tertiary amines (e.g., N,N-diisopropylethylamine) improve coupling reactions for piperazine derivatives .
- Purification : Column chromatography or recrystallization ensures purity (>95%), critical for downstream applications .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Handling : Use PPE (gloves, goggles) and work under fume hoods to prevent inhalation or skin contact. The compound may cause irritation .
- Storage : Store in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent oxidation. Avoid exposure to moisture, which can hydrolyze the piperazine ring .
Q. What spectroscopic techniques are recommended for structural characterization?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm substitution patterns on the piperazine ring and aromatic moieties .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- FTIR : Identify functional groups (e.g., C-O-C stretching from the methoxy group) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for novel derivatives?
Methodological Answer:
- Quantum chemical calculations : Use software like Gaussian or ORCA to model transition states and predict regioselectivity in substitutions .
- Machine learning (ML) : Train models on existing piperazine reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .
- Example : A hybrid computational-experimental approach reduced reaction optimization time by 40% in analogous piperazine syntheses .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-response assays : Perform IC₅₀/EC₅₀ studies under standardized conditions (e.g., pH 7.4, 37°C) to compare potency .
- Receptor binding studies : Use radioligand displacement assays (e.g., for dopamine or serotonin receptors) to validate target engagement .
- Meta-analysis : Statistically aggregate data from multiple studies to identify outliers or confounding variables (e.g., impurity levels) .
Q. What strategies improve selectivity in pharmacological studies targeting piperazine-based compounds?
Methodological Answer:
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) and assess off-target effects .
- Molecular docking : Screen against homology models of related receptors (e.g., GPCRs) to prioritize derivatives with higher binding specificity .
- In vivo profiling : Compare pharmacokinetic parameters (e.g., brain penetration) to rule out non-specific effects .
Q. How can thermal stability data inform experimental design for long-term studies?
Methodological Answer:
- Differential scanning calorimetry (DSC) : Determine decomposition temperatures (>150°C common for piperazines) .
- Accelerated stability testing : Store samples at elevated temperatures (40–60°C) and monitor degradation via HPLC to predict shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
